![molecular formula C11H11ClO3 B15362696 2-(4-Chloro-3-methylphenyl)-2-oxoethyl acetate](/img/structure/B15362696.png)
2-(4-Chloro-3-methylphenyl)-2-oxoethyl acetate
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Overview
Description
2-(4-Chloro-3-methylphenyl)-2-oxoethyl acetate is an organic compound characterized by its phenyl ring substituted with chlorine and methyl groups, along with an oxoethyl acetate functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Friedel-Crafts Acylation: This involves the acylation of 4-chloro-3-methylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The phenol derivative can be esterified with acetic anhydride to form the acetate ester.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions involving the aforementioned methods. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chloro-3-methylphenyl)-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and halides can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Amines, halides, and other substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chloro-3-methylphenyl)-2-oxoethyl acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Chloro-3-methylphenyl)-2-oxoethyl acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biological molecules, leading to its observed biological activities.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-2-oxoethyl acetate: Similar structure but lacks the methyl group.
2-(3-Methylphenyl)-2-oxoethyl acetate: Similar structure but lacks the chlorine atom.
2-(4-Chloro-3-methylphenyl)-2-hydroxyethyl acetate: Similar structure but has a hydroxyl group instead of an oxo group.
Uniqueness: 2-(4-Chloro-3-methylphenyl)-2-oxoethyl acetate is unique due to the combination of the chlorine and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H11ClO3 |
---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
[2-(4-chloro-3-methylphenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C11H11ClO3/c1-7-5-9(3-4-10(7)12)11(14)6-15-8(2)13/h3-5H,6H2,1-2H3 |
InChI Key |
YTMNDEVDALBCBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)COC(=O)C)Cl |
Origin of Product |
United States |
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